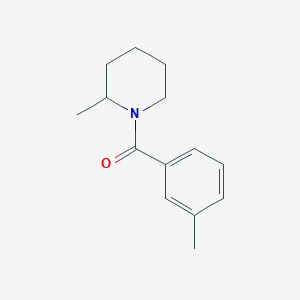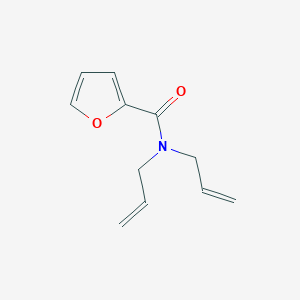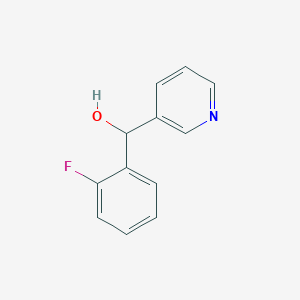
(2-Fluorophenyl)(3-pyridinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(3-pyridinyl)methanol, also known as FPM, is a chemical compound with a molecular formula C12H10FNO. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties. FPM is a member of the arylalkanolamine class of compounds and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
(2-Fluorophenyl)(3-pyridinyl)methanol acts as an SSRI by inhibiting the reuptake of serotonin into presynaptic neurons. This results in an increase in the concentration of serotonin in the synaptic cleft, which can lead to a prolonged activation of postsynaptic receptors. This prolonged activation is believed to be responsible for the therapeutic effects of (2-Fluorophenyl)(3-pyridinyl)methanol in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Aside from its SSRI activity, (2-Fluorophenyl)(3-pyridinyl)methanol has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine. (2-Fluorophenyl)(3-pyridinyl)methanol has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Fluorophenyl)(3-pyridinyl)methanol has several advantages as a research tool. It is relatively easy to synthesize and has been shown to have a high degree of selectivity for serotonin reuptake inhibition. However, (2-Fluorophenyl)(3-pyridinyl)methanol has some limitations as well. Its low solubility in water can make it difficult to administer in laboratory experiments. Additionally, its potential toxicity and side effects must be carefully considered when using it in research.
Zukünftige Richtungen
There are several potential future directions for research on (2-Fluorophenyl)(3-pyridinyl)methanol. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, the development of new synthetic methods for (2-Fluorophenyl)(3-pyridinyl)methanol may lead to improved therapeutic properties and increased efficacy.
Synthesemethoden
The synthesis of (2-Fluorophenyl)(3-pyridinyl)methanol can be achieved through various methods, including the reduction of 2-fluoro-3-pyridinecarboxaldehyde using sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2-fluoro-3-pyridinecarboxylic acid with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)(3-pyridinyl)methanol has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to act as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological functions.
Eigenschaften
Molekularformel |
C12H10FNO |
|---|---|
Molekulargewicht |
203.21 g/mol |
IUPAC-Name |
(2-fluorophenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C12H10FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8,12,15H |
InChI-Schlüssel |
NEXWRNHLCALCJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C2=CN=CC=C2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



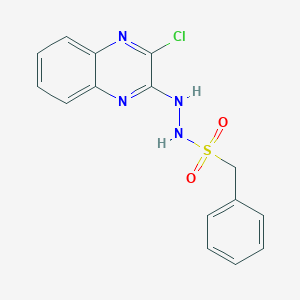
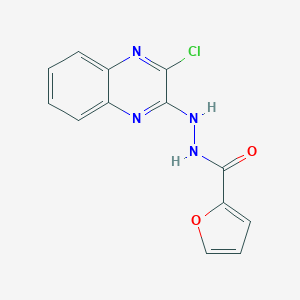
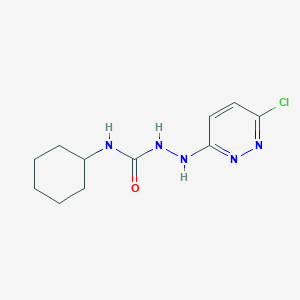
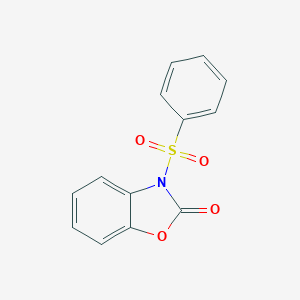
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)

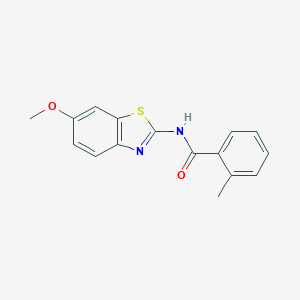
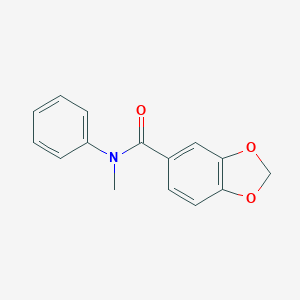
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


